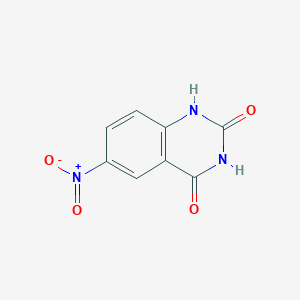

2,4-ジヒドロキシ-6-ニトロキナゾリン

概要

説明

2,4-Dihydroxy-6-nitroquinazoline is a compound that falls within the broader class of quinazoline derivatives. These compounds are of significant interest due to their diverse pharmacological activities and potential therapeutic applications. The nitroquinazoline derivatives, in particular, have been studied for their chemical properties and biological activities.

Synthesis Analysis

The synthesis of dihydroquinazoline derivatives has been explored through various methods. One approach involves solid-phase synthesis, where polymer-bound precursors are used to afford dihydroquinazolines with excellent yield and purity . Another method includes the selenium-catalyzed reductive N-heterocyclization of N-(2-nitrobenzoyl)amides with carbon monoxide to produce 3,4-dihydroquinazolin-4-ones . Additionally, the synthesis optimization of 6-nitro-3,4-dihydroquinazolin-4-one has been achieved by identifying key factors such as temperature and reaction time, which influence the nitration process .

Molecular Structure Analysis

The molecular structure of nitroquinazoline derivatives has been characterized using various spectroscopic techniques. X-ray single crystal diffraction (XRD), IR, 1D-NMR, and 2D-NMR spectroscopy have been employed to elucidate the structure of 6-nitroquinazoline-2,4(1H,3H)-dione, revealing the presence of strong intermolecular hydrogen bonds in the crystal packing .

Chemical Reactions Analysis

Nitroquinazoline derivatives undergo a range of chemical reactions. For instance, the reaction of phthalic anhydrides with methyl isocyanoacetate leads to the synthesis of nitro-1, 2-dihydro-1-oxoisoquinoline-3-carboxylate compounds . The condensation of N-(2-aminobenzyl)substituted-phenylamines or benzylamines with 4,5-dichloro-1,2,3-dithiazolium chloride results in the formation of novel 2-cyano-3,4-dihydroquinazoline derivatives . Furthermore, the solid-phase synthesis approach has been used to create 1,2-disubstituted-6-nitro-1,4-dihydroquinazolines .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitroquinazoline derivatives are influenced by their molecular structure. The presence of nitro groups and other substituents can affect the compound's basicity, reactivity, and spectral characteristics. For example, the measured pKa values of some dihydroquinazolines suggest they are more basic than dopamine, which may explain the lack of dopamine-like action in certain biological assays . The UV spectra of these compounds have also been studied to understand their electronic properties .

科学的研究の応用

除草剤開発

この化合物は、植物の芳香族アミノ酸生合成に不可欠なシキミ酸経路の潜在的な阻害剤として特定されています . これは、新しい除草剤を開発するための有望な標的になります .

シキミ酸脱水素酵素阻害

シキミ酸脱水素酵素(SDH)は、シキミ酸経路の重要な酵素であり、3-デヒドロシキミ酸をシキミ酸に変換する触媒反応を行います . この化合物は、インビトロおよびインビボでSDHを阻害することが判明しました .

作物成長への影響

水耕栽培実験では、この化合物が大豆とトウモロコシの根の長さを短縮することが示されています . これは、これらの作物の成長を抑制する可能性を示唆しています .

タンパク質含量増加

この化合物は、大豆とトウモロコシの総タンパク質含量と特定のアミノ酸を増加させることが観察されています . これは、これらの作物の栄養価を向上させる可能性があります .

吸収効率

大豆の根は、トウモロコシの根よりもこの化合物を効率的に吸収することが判明しました . これは、この化合物を適用する作物の選択に影響を与える可能性があります .

グリホサート処理

この化合物は、グリホサート処理された大豆の根におけるシキミ酸の蓄積を減少させることが判明しました . これは、大豆におけるシキミ酸経路に沿った代謝物の流れを制限する可能性を示唆しています .

将来の方向性

The future directions of 2,4-Dihydroxy-6-nitroquinazoline research could involve further exploration of its potential biological activities, given the broad spectrum of activities exhibited by quinazoline derivatives . Additionally, the development of new synthetic methods and the study of its mechanism of action could be areas of future research.

作用機序

Target of Action

The primary target of 2,4-Dihydroxy-6-nitroquinazoline, also known as 6-nitroquinazoline-2,4-diol (NQD), is Shikimate Dehydrogenase (SDH) . SDH is a key enzyme in the shikimate pathway, which is crucial for the biosynthesis of aromatic amino acids in plants .

Mode of Action

NQD interacts with SDH in a non-competitive manner, reducing the maximum rate of reaction (Vmax) while keeping the Michaelis constant (KM) unchanged . This indicates that NQD binds to an allosteric site on the enzyme, changing its conformation and thus reducing its activity .

Biochemical Pathways

The shikimate pathway, where SDH plays a key role, is affected by NQD. SDH catalyzes the conversion of 3-dehydroshikimate to shikimate . By inhibiting SDH, NQD can potentially disrupt the biosynthesis of aromatic amino acids, leading to abnormal growth and eventual death of weed seedlings .

Pharmacokinetics

It is noted that soybean roots uptake nqd more efficiently than maize roots , suggesting differences in absorption and distribution among different species.

Result of Action

In vivo experiments have shown that NQD reduces the root length of soybean and maize . Additionally, NQD increases the total protein content and certain amino acids . Furthermore, NQD reduces shikimate accumulation in glyphosate-treated soybean roots, suggesting its potential to restrict the flow of metabolites along the shikimate pathway in soybean .

特性

IUPAC Name |

6-nitro-1H-quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O4/c12-7-5-3-4(11(14)15)1-2-6(5)9-8(13)10-7/h1-3H,(H2,9,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWJZVXRMXVNSIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20355721 | |

| Record name | 2,4-Dihydroxy-6-nitroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

32618-85-2 | |

| Record name | 6-Nitro-2,4(1H,3H)-quinazolinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32618-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dihydroxy-6-nitroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 6-nitroquinazoline-2,4-diol (NQD) interact with its target, shikimate dehydrogenase (SDH), and what are the downstream effects on plants?

A1: NQD acts as a non-competitive inhibitor of SDH []. This means it binds to a site on the enzyme other than the active site where the natural substrate, 3-dehydroshikimate, binds. Despite not competing for the same binding site, NQD's binding reduces the enzyme's maximum catalytic rate (Vmax) without affecting its affinity for the substrate (KM) [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid](/img/structure/B1298803.png)

![5-[(Diethylamino)methyl]-2-furoic acid](/img/structure/B1298813.png)

![[2-(4-Chloro-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid](/img/structure/B1298816.png)

![4-(1,4-Dioxaspiro[4.5]decan-8-yl)cyclohexanone](/img/structure/B1298829.png)